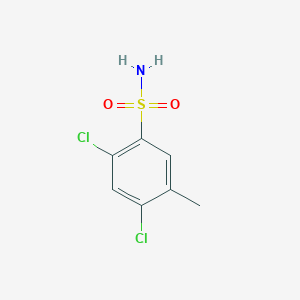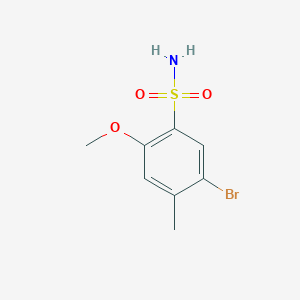
Vindolicine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vindolicine is a natural alkaloid compound that is primarily found in the leaves of the Madagascar periwinkle plant (Catharanthus roseus). This compound has been extensively studied due to its potential use in cancer treatment. The purpose of
Wirkmechanismus
Vindolicine works by binding to the beta-tubulin subunit of microtubules, preventing them from polymerizing and forming the mitotic spindle. This results in the disruption of cell division and ultimately leads to the death of cancer cells. Vindolicine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Vindolicine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Vindolicine has also been shown to have anti-inflammatory and immunomodulatory effects, which may make it useful in the treatment of other diseases such as autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of vindolicine is that it has been extensively studied and has a well-established mechanism of action. This makes it a promising candidate for further research and development. However, one of the limitations of vindolicine is that it can be difficult to synthesize in large quantities, which may limit its use in clinical trials and commercial production.
Zukünftige Richtungen
There are many potential future directions for research on vindolicine. One area of interest is the development of more efficient synthesis methods to produce larger quantities of the compound. Another area of interest is the development of new formulations and delivery methods to improve the efficacy and safety of vindolicine in cancer treatment. Additionally, there is potential for research on the use of vindolicine in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion
In conclusion, vindolicine is a promising natural alkaloid compound that has potential use in cancer treatment. Its well-established mechanism of action and anti-cancer properties make it a promising candidate for further research and development. While there are limitations to its use in lab experiments, there are many potential future directions for research on vindolicine. Overall, vindolicine represents a promising avenue for the development of new cancer treatments and the treatment of other diseases.
Synthesemethoden
Vindolicine can be synthesized through a variety of methods, including chemical synthesis, semisynthesis, and biosynthesis. The chemical synthesis of vindolicine involves the use of various reagents and solvents to create the compound in a laboratory setting. Semisynthesis involves the modification of natural compounds extracted from the Madagascar periwinkle plant to create vindolicine. Biosynthesis involves the use of genetically modified organisms to produce vindolicine in a more efficient and cost-effective manner.
Wissenschaftliche Forschungsanwendungen
Vindolicine has been extensively studied for its potential use in cancer treatment. It has been shown to have cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer. Vindolicine works by inhibiting the formation of microtubules, which are essential for the division and growth of cancer cells. This makes vindolicine a promising candidate for chemotherapy treatment.
Eigenschaften
CAS-Nummer |
1362-14-7 |
|---|---|
Produktname |
Vindolicine |
Molekularformel |
C7H3ClF3NO4S |
Molekulargewicht |
925.1 g/mol |
IUPAC-Name |
methyl 11-acetyloxy-4-[(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraen-4-yl)methyl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C51H64N4O12/c1-11-46-15-13-19-54-21-17-48(38(46)54)32-24-30(36(62-7)26-34(32)52(5)40(48)50(60,44(58)64-9)42(46)66-28(3)56)23-31-25-33-35(27-37(31)63-8)53(6)41-49(33)18-22-55-20-14-16-47(12-2,39(49)55)43(67-29(4)57)51(41,61)45(59)65-10/h13-16,24-27,38-43,60-61H,11-12,17-23H2,1-10H3 |
InChI-Schlüssel |
GTYHMLPTHUKXMG-UHFFFAOYSA-N |
SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=C(C(=C5)OC)CC6=CC7=C(C=C6OC)N(C8C79CCN1C9C(C=CC1)(C(C8(C(=O)OC)O)OC(=O)C)CC)C)C |
Kanonische SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=C(C(=C5)OC)CC6=CC7=C(C=C6OC)N(C8C79CCN1C9C(C=CC1)(C(C8(C(=O)OC)O)OC(=O)C)CC)C)C |
Synonyme |
vindolicine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H-Benzo[f]naphtho[2,1-c]chromen-4-one](/img/structure/B224213.png)

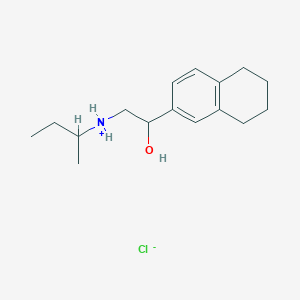
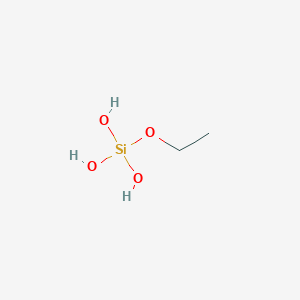

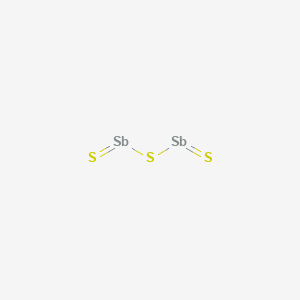
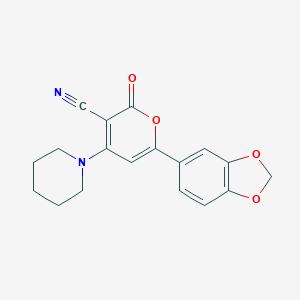

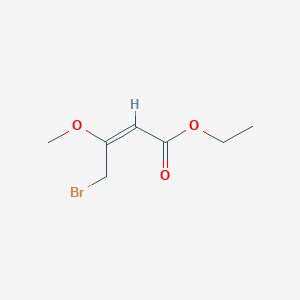

![Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)
